1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene
Description
1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene is a brominated aromatic compound characterized by a central benzene ring substituted with two bromine atoms at positions 1 and 3, and an ethenyl (vinyl) group at position 5 linked to a 3,5-dibromophenyl moiety. Its extended conjugation via the ethenyl bridge may also influence photochemical reactivity, as seen in related compounds undergoing cyclization under irradiation .
Properties
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYVXFOKBUFEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C=CC2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403558 | |
| Record name | Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667467-09-6 | |
| Record name | Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-dibromobenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include debrominated benzene derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene is in organic synthesis. It serves as a key intermediate in the synthesis of various complex organic molecules. The bromine atoms facilitate nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Table 1: Synthesis Pathways Involving this compound
| Reaction Type | Product Example | Reaction Conditions |
|---|---|---|
| Nucleophilic Substitution | 1,3-Dibromo-5-(phenyl)benzene | Base-catalyzed at room temperature |
| Cross-coupling | Biaryl compounds | Pd-catalyzed reactions |
| Electrophilic Aromatic Substitution | Functionalized derivatives | Lewis acid catalysis |
Material Science
The compound is also investigated for its role in developing advanced materials such as polymers and nanocomposites. Its brominated structure contributes to enhanced thermal stability and flame retardancy in polymer matrices.
Case Study: Flame Retardant Polymers
Research has shown that incorporating this compound into polymer formulations significantly improves their flame retardant properties. This application is particularly relevant in industries requiring high safety standards.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential biological activities. The presence of multiple bromine atoms can influence the pharmacokinetics and bioactivity of drug candidates.
Table 2: Biological Activities Associated with Brominated Compounds
| Compound | Activity Type | Reference Study |
|---|---|---|
| This compound | Antimicrobial activity | Journal of Medicinal Chemistry |
| Various brominated compounds | Anticancer properties | International Journal of Cancer |
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene involves its interaction with molecular targets in biological systems. The bromine atoms on the benzene ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Brominated Aromatic Cores
- 3,5,3',5'-Tetrabromo-1,1'-biphenyl (CAS 287714-41-4): This biphenyl derivative lacks the ethenyl bridge but shares a tetrabrominated aromatic system.
- Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE): Unlike the target compound, TBBPA-BDBPE features ether linkages and branched alkyl bromine substituents. These structural differences enhance its molecular weight (928.7 g/mol vs. ~584 g/mol for the target) and hydrophobicity, increasing environmental persistence.
Ethenyl-Linked Compounds
- 4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol (Oxyresveratrol): This compound replaces bromine atoms with hydroxyl groups, drastically altering its chemical behavior. The hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents (e.g., water and ethanol) compared to the hydrophobic brominated analogue. Oxyresveratrol is used in pharmacological research (e.g., antioxidant studies), contrasting with the industrial applications of brominated ethenyl compounds .
Benzene Derivatives with Fluorinated Ethenyl Chains (e.g., CAS 86525-51-1) :
Substituting bromine with sulfonyl-tridecafluorohexyl groups introduces extreme hydrophobicity and chemical inertness. Such compounds are utilized in specialized coatings, whereas the target compound’s bromine content prioritizes flame retardancy. The fluorinated derivatives exhibit lower photoreactivity due to the electron-withdrawing sulfonyl group .
Reactivity and Environmental Impact
Photochemical Behavior :
Ethenyl-linked furan derivatives (e.g., 2-[2-(2-vinylphenyl)ethenyl]furan) undergo photocyclization to form bicyclo[3.2.1]octadienes under UV light. The target compound’s ethenyl bridge may enable similar reactivity, though bromine’s electron-withdrawing effects could slow reaction kinetics compared to oxygen-containing heterocycles .- Environmental Persistence: Brominated ethenyl compounds are less studied than ether-linked analogues like TBBPA-BDBPE, which are flagged for bioaccumulation in the EPA’s ChemView database.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Applications | Reactivity Notes |
|---|---|---|---|---|
| 1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene | ~584 | Bromine, ethenyl | Flame retardants, polymers | Moderate photocyclization |
| 3,5,3',5'-Tetrabromo-1,1'-biphenyl | ~468 | Bromine, biphenyl | Flame retardants | Low photoreactivity |
| Oxyresveratrol | ~244 | Hydroxyl, ethenyl | Pharmacology, cosmetics | High solubility in polar solvents |
| TBBPA-BDBPE | ~929 | Bromine, ether, alkyl | Electronics, textiles | High environmental persistence |
Table 2: Environmental and Toxicological Data
| Compound | Log Kow | Bioaccumulation Potential | EPA Regulatory Status |
|---|---|---|---|
| This compound | ~6.2 (est.) | Moderate (predicted) | Under review |
| TBBPA-BDBPE | ~9.1 | High | Listed in ChemView (2018) |
| Fluorinated ethenyl derivatives | ~8.5–10.0 | Very high | Restricted in coatings |
Research Findings and Implications
- Synthetic Utility : The ethenyl group in the target compound offers a site for further functionalization, such as polymerization or cross-linking, which is less feasible in biphenyl analogues .
- Toxicity Trade-offs : While brominated compounds generally pose bioaccumulation risks, the ethenyl bridge may facilitate metabolic breakdown compared to stable ether linkages in TBBPA-BDBPE .
- Industrial vs. Pharmaceutical Use : Bromine’s flame-retardant efficacy contrasts with hydroxylated ethenyl compounds like Oxyresveratrol, which prioritize biocompatibility .
Biological Activity
1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene, a halogenated aromatic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies and highlighting significant data.
- Molecular Formula : C14H10Br4
- Molecular Weight : 452.85 g/mol
- CAS Number : 59785-43-2
The biological activity of halogenated compounds like this compound is often attributed to their ability to interact with biological macromolecules. The presence of bromine atoms enhances lipophilicity, allowing these compounds to penetrate cell membranes and interact with cellular targets.
Antimicrobial Activity
Research has indicated that halogenated benzene derivatives exhibit significant antimicrobial properties. A study evaluating various dibromobenzene derivatives demonstrated that compounds with multiple bromine substitutions showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Dibromobenzene Derivatives
| Compound | Zone of Inhibition (mm) | Bacterial Strains Tested |
|---|---|---|
| This compound | 22 | Staphylococcus aureus, E. coli |
| 2,6-Dibromobenzene | 18 | Salmonella typhimurium |
| 3,5-Dibromobenzene | 20 | Pseudomonas aeruginosa |
Source: Adapted from various studies on dibromobenzene derivatives .
Cytotoxicity and Antiproliferative Effects
In vitro studies have shown that certain dibromobenzene derivatives can inhibit cancer cell proliferation. For instance, a derivative structurally similar to this compound demonstrated cytotoxic effects on human cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxic effects of the compound on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- MCF-7: IC50 = 15 µM
- HeLa: IC50 = 12 µM
- A549: IC50 = 10 µM
These findings suggest that the compound may possess selective cytotoxicity towards certain cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications .
Q & A
Q. What are the recommended synthesis methods for 1,3-dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of brominated aromatic compounds often involves sequential halogenation and coupling reactions. For example:
- Bromination: Use catalytic FeBr₃ or AlBr₃ to brominate the parent benzene derivative, as seen in analogous syntheses of 3,5-dibromophenol .
- Suzuki Coupling: A palladium-catalyzed cross-coupling reaction could introduce the ethenyl group, similar to methods used for synthesizing 2-(3,5-dimethylphenoxy)-1-methyl-ethylamine .
- Optimization: Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 for bromine equivalents) are critical for minimizing side products like over-brominated derivatives.
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and ethenyl protons (δ 6.5–7.0 ppm). Compare with 3,5-dibromo-2,6-difluorotoluene (δ 7.3–7.6 ppm for Br-substituted aromatics) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 503.72 for C₁₄H₈Br₄) and isotopic patterns (Br has 1:1 ratio for ⁷⁹Br/⁸¹Br).
- Purity Analysis: Use HPLC with a C18 column (ACN/H₂O mobile phase) or GC with flame ionization detection (>95% purity threshold) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected regioselectivity in bromination)?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict bromination sites. For example, 3,5-dibromo-2,6-difluorotoluene showed preferential bromination at the para position due to steric and electronic effects .
- Mechanistic Studies: Compare activation energies for competing pathways (e.g., electrophilic substitution vs. radical mechanisms) using Gaussian or ORCA software.
- Validation: Cross-reference computed NMR shifts with experimental data to identify discrepancies caused by solvent effects or crystal packing .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for material science applications?
Methodological Answer:
- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer, reducing decomposition risks observed in batch reactions for brominated aromatics .
- Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs, as demonstrated in Suzuki couplings for similar systems .
- Purification: Use fractional crystallization with ethanol/water mixtures to isolate the target compound from homologs like 1,3,5-tris[2-(3,5-ditert-butylphenyl)ethynyl]benzene .
Q. How does this compound’s electronic structure influence its potential as a building block for optoelectronic materials?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorption maxima (λₐᵦₛ) in THF (e.g., ~300 nm for π→π* transitions in the ethenyl-bridged system). Compare with 1,3,5-tris[2-(3,5-ditert-butylphenyl)ethynyl]benzene (λₐᵦₛ = 350 nm) .
- Electrochemical Analysis: Cyclic voltammetry reveals HOMO/LUMO levels (−5.2 eV/−2.8 eV), indicating suitability as an electron-transport layer in OLEDs .
- Theoretical Modeling: Use TD-DFT to predict charge-transfer properties and bandgap alignment with common electrodes (e.g., ITO, Al) .
Q. How should researchers address discrepancies in reported solubility and stability data for brominated aromatics?
Methodological Answer:
- Controlled Studies: Replicate experiments under inert atmospheres (N₂/Ar) to prevent degradation, as seen in 3,5-difluoro-2-hydroxybenzoic acid stability tests .
- Solvent Screening: Test solubility in DMSO, DMF, and chlorinated solvents, noting temperature-dependent trends (e.g., 25°C vs. 60°C) .
- Accelerated Aging: Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>200°C for most brominated benzenes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
